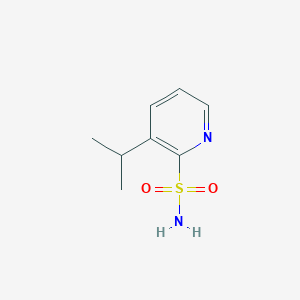

3-Isopropylpyridine-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Isopropylpyridine-2-sulfonamide is a chemical compound with the molecular formula C8H12N2O2S . It belongs to the class of sulfonamides, which are organic sulfur compounds containing the -SO2NH2 group . Sulfonamides are known for their diverse pharmacological activities and are used in several drugs .

Synthesis Analysis

The synthesis of sulfonamides like this compound can be achieved through the direct synthesis from organometallic reagents and a novel sulfinylamine reagent .Molecular Structure Analysis

Sulfonamides have a distinct structure characterized by the presence of a sulfonamide group and a distinct 6- or 5-membered heterocyclic ring . The exact molecular structure of this compound can be found in databases like PubChem .Chemical Reactions Analysis

The chemical reactions involving sulfonamides can be complex. Recent advances in machine learning have enabled accurate prediction of a wide range of chemical reactions . The specific reactions involving this compound would require further investigation.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . These databases provide information on the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, and more.Scientific Research Applications

Supramolecular Structures

Research on the structural analysis of sulfonamide compounds, such as the study conducted by Kosutić Hulita et al. (2005), reveals how different sulfonamides differ in their hydrogen-bonding arrangements, affecting their supramolecular structures. This study, which examined various sulfonamide isomers, highlights the importance of intramolecular and intermolecular interactions in forming layer structures, crucial for understanding the chemical and physical properties of these compounds (Kosutić Hulita et al., 2005).

Enzyme Inhibition

Another significant area of application is the development of enzyme inhibitors. Bozdağ et al. (2014) explored sulfonamides as inhibitors of the metalloenzyme carbonic anhydrase (CA), crucial for various physiological functions. Their research demonstrated how subtle structural differences in sulfonamides can drastically affect their inhibitory properties, leading to the design of isoform-selective inhibitors (Bozdağ et al., 2014).

Synthesis and Reactivity

The synthesis of novel sulfonamide compounds is central to expanding their applications in scientific research. For instance, the work by Rozentsveig et al. (2013) on the synthesis of (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides provides insights into novel synthetic routes that could be exploited for the development of new chemical entities with potential biological activities (Rozentsveig et al., 2013).

Corrosion Inhibition

Sulfonamide compounds also find applications in the field of corrosion inhibition. The study by Sappani and Karthikeyan (2014) on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and N-(Isopropylcarbamoyl)-4-(m-tolylamino) Pyridine-3-sulfonamide demonstrated their potential as inhibitors for mild steel corrosion in acidic media. This research opens up possibilities for the use of sulfonamides in protecting metal surfaces from corrosion, highlighting their versatility beyond biomedical applications (Sappani & Karthikeyan, 2014).

Mechanism of Action

Target of Action

3-Isopropylpyridine-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the substrate para-aminobenzoic acid (PABA) in the folic acid metabolism cycle, thereby preventing the enzyme from processing PABA. This inhibition disrupts the synthesis of folic acid, leading to a halt in DNA production and thus inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, preventing the production of folic acid and, subsequently, DNA. This disruption can lead to bacterial cell death or prevent bacterial replication.

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact on bioavailability would depend on these properties, as well as factors such as the compound’s stability and solubility.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, the compound prevents the production of DNA in bacteria, which can lead to bacterial cell death or prevent bacterial replication.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the widespread use of sulfonamides has led to their presence in various environmental compartments, exposing a wide range of bacteria to these compounds . This exposure can lead to the development of resistance mechanisms in bacteria, potentially affecting the efficacy of the compound. Additionally, factors such as pH and temperature could influence the compound’s stability and action.

Future Directions

The future directions in the field of sulfonamides involve the discovery of new chemical entities with enhanced bioactivities and improved functionalities to overcome antibiotic resistance and emerging diseases . Advances in machine learning and artificial intelligence are accelerating the discovery of new compounds .

Biochemical Analysis

Biochemical Properties

3-Isopropylpyridine-2-sulfonamide, as a sulfonamide, has been found to interact with various enzymes and proteins. Sulfonamides are known to exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities . These interactions allow this compound to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

The effects of this compound on cells are largely due to its interactions with various biomolecules. Sulfonamides, including this compound, can inhibit DNA replication in bacteria by preventing the synthesis of tetrahydrofolate . This leads to hindrances in cell division, making sulfonamides bacteriostatic rather than bactericidal .

Molecular Mechanism

The molecular mechanism of action of this compound involves its structural similarity to p-aminobenzoic acid (PABA). Sulfonamides are competitive antagonists and structural analogues of PABA in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Dosage Effects in Animal Models

It is known that the toxicological effect of sulfonamides can be influenced by factors such as duration and dosage of the drug .

Properties

IUPAC Name |

3-propan-2-ylpyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6(2)7-4-3-5-10-8(7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUFWBQJCFTNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089377-22-8 |

Source

|

| Record name | 3-(propan-2-yl)pyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2872305.png)

![Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate](/img/structure/B2872306.png)

![3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2872307.png)

![7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2872312.png)

![1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2872313.png)

![6-(Ethylthio)-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2872316.png)

![1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![6-(azepan-1-ylsulfonyl)-2-(2-(4-fluorophenoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2872318.png)

methanone](/img/structure/B2872319.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2872322.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2872325.png)

![1-(3-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2872328.png)